molecular formula C16H16N2O B10844956 6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one

6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one

Cat. No.: B10844956
M. Wt: 252.31 g/mol
InChI Key: LBNJYZFAUIDIPA-UHFFFAOYSA-N
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Description

6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features an isoquinoline core with an aminopropyl side chain, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and commercially available vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization . This method is efficient and provides good yields of the desired product.

Another method involves the rhodium-catalyzed C-H activation/annulation reactions, where vinyl acetate is used as a convenient acetylene equivalent . This method also provides high yields and is suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as platinum or rhodium catalysts, allows for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The aminopropyl side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroisoquinolines.

    Substitution: Various substituted isoquinolines depending on the electrophile used.

Scientific Research Applications

6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes, such as cysteine proteases, by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one is unique due to its specific aminopropyl side chain, which imparts distinct chemical and biological properties. This side chain allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

6-(3-aminopropyl)-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C16H16N2O/c17-8-3-4-11-10-12-7-9-18-16(19)15(12)14-6-2-1-5-13(11)14/h1-2,5-7,9-10H,3-4,8,17H2,(H,18,19)

InChI Key

LBNJYZFAUIDIPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C(=O)NC=C3)CCCN

Origin of Product

United States

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